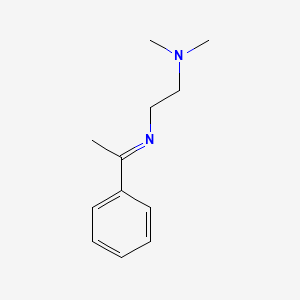

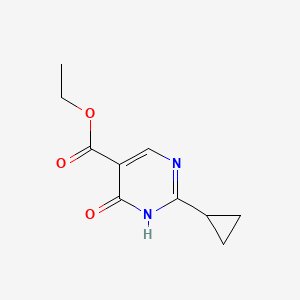

![molecular formula C13H10BrN3 B3077238 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine CAS No. 1044772-00-0](/img/structure/B3077238.png)

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine is a compound with the molecular formula C13H10BrN3 . It is known to have a molecular weight of 288.15 .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine was obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C13H10BrN3/c1-17-12-10 (14)7-15-8-11 (12)16-13 (17)9-5-3-2-4-6-9/h2-8H,1H3 .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine serves as a significant scaffold in the synthesis of various chemical compounds with potential biological activities. Its structural motif is found in compounds known for selective inhibition of key enzymes involved in inflammatory processes, such as the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of pro-inflammatory cytokines. Compounds with this scaffold have been extensively studied for their ability to bind selectively and inhibit the activity of these kinases, showing promise for the development of anti-inflammatory drugs (Scior et al., 2011).

Food Safety and Toxicology

In the context of food safety, derivatives similar to this compound, such as heterocyclic aromatic amines (HAAs), have been identified as products of cooking at high temperatures. These compounds, including those with imidazo[4,5-b]pyridine scaffolds, are of interest due to their potential carcinogenic properties. Research into HAAs has focused on understanding their formation, presence in cooked foods, and implications for human health, highlighting the importance of monitoring and managing these compounds in dietary sources (Chen et al., 2020).

Drug Development and Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold, to which this compound belongs, has been explored for its utility in medicinal chemistry. This structure forms the basis for the development of compounds with diverse pharmacological activities, including antibacterial, antiprotozoal, and antitumor effects. Such derivatives have been actively investigated for their therapeutic potential, offering insights into the design of new drugs with improved efficacy and selectivity for various targets (Sanapalli et al., 2022).

Kinase Inhibition and Therapeutic Applications

Pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been extensively patented for their role as kinase inhibitors. These compounds demonstrate the versatility of the pyrazolo[3,4-b]pyridine scaffold in binding to kinases in multiple modes, leading to the development of inhibitors targeting a broad range of kinases for therapeutic applications. This highlights the scaffold's importance in drug discovery, particularly in designing inhibitors for cancer therapy and other diseases where kinase activity is dysregulated (Wenglowsky, 2013).

Mécanisme D'action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Orientations Futures

Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products . Therefore, future research may focus on exploring their potential therapeutic significance and developing new synthetic methods.

Propriétés

IUPAC Name |

7-bromo-1-methyl-2-phenylimidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-17-12-10(14)7-15-8-11(12)16-13(17)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOCOMLLRLALSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2N=C1C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225427 | |

| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1044772-00-0 | |

| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044772-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-amine](/img/structure/B3077183.png)

![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)

![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)

![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)